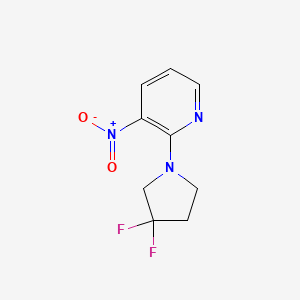

2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine

Description

2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine (Molecular Formula: C₉H₉F₂N₃O₂, Molecular Weight: 229.19) is a nitro-substituted pyridine derivative featuring a 3,3-difluoropyrrolidine moiety at the 2-position. This compound is cataloged under CAS number MFCD28013868 and is structurally characterized by the electron-withdrawing nitro group at the 3-position and the difluorinated pyrrolidine ring at the 2-position of the pyridine scaffold . The fluorine atoms on the pyrrolidine ring enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N3O2/c10-9(11)3-5-13(6-9)8-7(14(15)16)2-1-4-12-8/h1-2,4H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNCCNUHBMTODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Difluoropyrrolidine Intermediate

Key Methodology:

The synthesis of 3,3-difluoropyrrolidine is a foundational step, as it provides the nucleophilic amine precursor necessary for subsequent coupling reactions. A practical and cost-effective route involves a two-step process:

Claisen Rearrangement and Oxidation:

Starting from suitable precursors such as N-benzyl-3,3-difluoropyrrolidinone, a Claisen rearrangement is performed to generate the key intermediate, followed by Ru(VIII)-catalyzed oxidation to produce 2,2-difluorosuccinic acid derivatives.Cyclization and Reduction:

The difluorosuccinic acid derivative undergoes cyclization to form N-benzyl-3,3-difluoropyrrolidinone, which is then reduced with borane-methyl sulfide (BH₃·Me₂S) to yield the free difluoropyrrolidine.

N-benzyl-3,3-difluoropyrrolidinone → (cyclization) → difluoropyrrolidinone → (reduction with BH₃·Me₂S) → 3,3-difluoropyrrolidine

Research Data:

This route is highlighted as practical, scalable, and cost-effective, suitable for both laboratory and industrial synthesis.

Functionalization of 2-Nitropyridine

Preparation of 2-Nitropyridine:

Commercially available or synthesized via nitration of pyridine derivatives, 2-nitropyridine serves as the electrophilic partner in the coupling reaction. Its nitration typically involves controlled nitration conditions to selectively introduce the nitro group at the 3-position, considering the directing effects of existing substituents.

Coupling of Difluoropyrrolidine with 2-Nitropyridine

Reaction Conditions:

The key step involves nucleophilic substitution where the difluoropyrrolidine acts as a nucleophile attacking the electrophilic 2-nitropyridine derivative. The process generally proceeds under basic conditions:

- Base: Potassium carbonate (K₂CO₃) or similar mild inorganic bases to deprotonate the amine.

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate nucleophilic attack.

- Temperature: Elevated temperatures (~80–120°C) to promote the substitution reaction.

2-Nitropyridine + 3,3-Difluoropyrrolidine → (heat, base, solvent) → 2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine

Reaction Monitoring:

Progress is monitored via TLC and NMR spectroscopy, ensuring selective formation of the desired product.

Purification and Characterization

Post-reaction, the mixture is subjected to purification techniques such as recrystallization or chromatography. The product's structure is confirmed through NMR, IR, and mass spectrometry, matching known spectral data for the target compound.

Data Table Summarizing the Preparation Methods

Notes and Considerations

Reaction Selectivity:

The nitro group at the 3-position of pyridine is a strong electron-withdrawing group, activating the ring towards nucleophilic attack at specific positions, which must be considered when designing the synthesis.Scale-up Potential:

Both the synthesis of the difluoropyrrolidine intermediate and the coupling step are amenable to scale-up, with optimization of reaction parameters to maximize yield and purity.Safety Precautions: Handling of fluorinated intermediates and nitrating agents requires appropriate safety measures due to their reactive and potentially hazardous nature.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

Oxidation: Formation of nitro derivatives or other oxidized products.

Reduction: Formation of 2-(3,3-Difluoropyrrolidin-1-yl)-3-aminopyridine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine is being investigated for its potential as a drug candidate. Its unique structure may confer significant biological activity, making it suitable for targeting various diseases.

Antimicrobial and Anticancer Properties : Research indicates that compounds similar to this one exhibit notable antimicrobial and anticancer activities. The following table summarizes some key findings:

| Activity | Type | Reference |

|---|---|---|

| Antimicrobial | Bacterial Inhibition | ACS Journal |

| Anticancer | Cell Proliferation Inhibition | Patent Database |

| Enzyme Modulation | Kinase Inhibition | Patent Application |

Biological Studies

The compound has been explored for its interactions with biological macromolecules, particularly in enzyme inhibition and receptor binding studies. Its mechanism of action involves:

- Interaction with specific molecular targets.

- Modulation of enzyme activity, which could lead to therapeutic effects in various conditions.

Antiparkinsonian Activity

A study highlighted the compound's potential as a metabotropic glutamate receptor 4 (mGluR4) modulator, suggesting its role in treating Parkinson's disease. The structure-activity relationship indicated that modifications could enhance its efficacy against this receptor.

Enzyme Interaction Studies

Research focused on the interaction of this compound with various kinases revealed that it could inhibit aberrant kinase activity associated with several diseases. This inhibition could have implications for cancer treatment and other pathologies where kinase activity is dysregulated.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group and the difluoropyrrolidine moiety can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Non-Fluorinated Pyrrolidine Analogs

- 3-Nitro-2-(pyrrolidin-1-yl)pyridine (CAS: 26820-73-5): Molecular Formula: C₉H₁₁N₃O₂, Molecular Weight: 193.20. This analog lacks fluorine atoms on the pyrrolidine ring. It is commercially available from 11 suppliers, indicating widespread utility in medicinal chemistry . Key Difference: The absence of fluorine reduces lipophilicity (clogP ≈ 1.2 vs.

Positional Isomers

- 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitropyridine (CAS: MFCD28013876):

Fluorinated Heterocyclic Derivatives

- Triazolopyrimidines with 3,3-Difluoropyrrolidin-1-yl Substitution (e.g., Compound 19 in ): In triazolopyrimidine scaffolds, the 3,3-difluoropyrrolidin-1-yl group at R1 reduced anti-Trypanosoma cruzi potency by ~4-fold compared to non-fluorinated substituents (EC₅₀: 80 nM vs. 20 nM for GNF6702) . Mechanistic Insight: Fluorination may sterically hinder target binding or alter electron density at the active site.

Physicochemical Properties

Analysis :

- The difluoropyrrolidine analog has higher molecular weight and lipophilicity than non-fluorinated derivatives, which could improve blood-brain barrier penetration but may complicate aqueous solubility.

- Thiadiazole and imidazole substituents (e.g., –16) further increase molecular weight and alter electronic properties.

Biological Activity

Overview

2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine is a synthetic compound characterized by a pyridine ring substituted with a nitro group and a difluoropyrrolidine moiety. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications range from antimicrobial to anticancer properties, and it has been investigated for various mechanisms of action.

The compound can be synthesized through several methods, including:

- Formation of the Pyridine Ring : Utilizing methods such as Hantzsch or Chichibabin synthesis.

- Introduction of the Nitro Group : Achieved via nitration reactions with nitric and sulfuric acids.

- Attachment of the Difluoropyrrolidine Moiety : Typically through nucleophilic substitution reactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the difluoropyrrolidine moiety enhances binding affinity to various enzymes and receptors. This dual functionality may modulate the activity of critical biochemical pathways, although detailed studies are necessary to elucidate specific targets.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant biological activity. For instance:

| Activity | Type | Reference |

|---|---|---|

| Antimicrobial | Bacterial Inhibition | (ACS Journal) |

| Anticancer | Cell Proliferation Inhibition | (Patent Database) |

| Enzyme Modulation | Kinase Inhibition | (Patent Application) |

Case Studies

- Antiparkinsonian Activity : A study highlighted the compound's potential as a metabotropic glutamate receptor 4 (mGluR4) modulator, suggesting its role in treating Parkinson's disease. The structure-activity relationship indicated that modifications could enhance its efficacy against this receptor .

- Enzyme Interaction Studies : Research focused on the interaction of this compound with various kinases revealed that it could inhibit aberrant kinase activity associated with several diseases .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitropyridine | Nitro group at position 5 | Similar antimicrobial properties |

| 2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine | Pyrimidine ring instead of pyridine | Different enzyme interactions |

| 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine | Fluorine atom instead of nitro group | Altered pharmacological profile |

Q & A

Q. What are the typical synthetic routes for preparing 2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine?

The compound is synthesized via nucleophilic substitution reactions. A common approach involves substituting a halogen (e.g., chlorine or fluorine) at the pyridine's 2-position with 3,3-difluoropyrrolidine. For example:

- Step 1 : Prepare 2-chloro-3-nitropyridine as a precursor.

- Step 2 : React with 3,3-difluoropyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 0–20°C) to facilitate substitution .

- Step 3 : Purify via column chromatography and confirm structure using NMR and mass spectrometry .

Q. How is the compound characterized, and what analytical techniques are critical?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and purity. Discrepancies in NMR peaks (e.g., shifts due to fluorine electronegativity) require careful comparison with literature .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- Elemental Analysis : Combustion analysis for C, H, N, and F content to validate stoichiometry .

Q. What safety precautions are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of vapors, as nitropyridine derivatives may release toxic gases.

- First Aid : In case of skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

- Storage : Keep in airtight containers away from light and moisture to prevent decomposition.

Advanced Questions

Q. How can researchers address low yields in the substitution reaction of 3-nitropyridine precursors?

Low yields often stem from steric hindrance or poor leaving-group reactivity. Strategies include:

- Catalytic Optimization : Use phase-transfer catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) to enhance reaction efficiency in biphasic systems .

- Fluorinated Precursors : Replace chlorine with fluorine in the pyridine precursor, as fluorinated analogs exhibit higher reactivity in nucleophilic substitutions .

- Temperature Control : Gradual warming (e.g., 0°C to room temperature) minimizes side reactions .

Q. How should contradictory spectral data (e.g., NMR shifts) be analyzed?

Contradictions may arise from solvent effects, tautomerism, or impurities. Methodological steps:

- Solvent Comparison : Re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- 2D NMR : Use COSY or HSQC to resolve overlapping peaks and assign proton-carbon correlations unambiguously.

- Reference Validation : Cross-check with structurally similar compounds, such as 2-fluoro-3-nitropyridine derivatives, to identify expected fluorine-induced deshielding effects .

Q. What mechanistic insights are critical for studying the compound’s reactivity in further functionalization?

- Electrophilic Aromatic Substitution (EAS) : The nitro group at the 3-position deactivates the pyridine ring, directing subsequent substitutions to specific positions.

- Fluorine Effects : The 3,3-difluoropyrrolidine group increases electron-withdrawing effects, altering reaction kinetics in cross-coupling or reduction steps. Isotopic labeling (e.g., ¹⁸F) can track reaction pathways .

Q. How can researchers resolve discrepancies in reaction outcomes between batch syntheses?

- DoE (Design of Experiments) : Systematically vary parameters (e.g., reagent ratios, temperature) to identify critical factors.

- In Situ Monitoring : Use techniques like FT-IR or HPLC to track intermediate formation and optimize reaction timelines .

- Impurity Profiling : Compare MS/MS fragmentation patterns of batches to trace side products (e.g., over-fluorinated byproducts) .

Methodological Notes

- Synthetic Optimization : Advanced studies should prioritize fluorine-specific reactivity, leveraging fluorinated intermediates (e.g., 2-fluoro-3-nitropyridine) for higher yields .

- Data Validation : Always cross-reference spectral data with structurally analogous compounds, such as 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine, to account for substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.